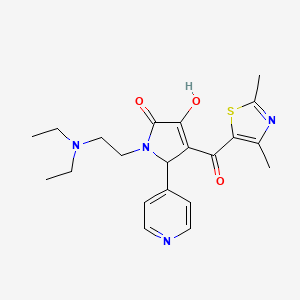
1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure with multiple functional groups, including a diethylamino group and a thiazole moiety, which may contribute to its pharmacological properties.
Chemical Structure
The compound's IUPAC name is 1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-pyridin-4-yl-2H-pyrrol-5-one. Its molecular formula is C21H26N4O3S, and it possesses a molecular weight of 402.52 g/mol. The presence of various functional groups in its structure suggests potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The structural features allow for hydrogen bonding and hydrophobic interactions with target molecules, potentially modulating their activity. Understanding the precise mechanism requires further investigation through biochemical assays and molecular docking studies.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, one study reported that similar compounds induced apoptosis in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values ranging from 0.109 µM to 0.245 µM . The compound's ability to arrest the cell cycle at the G0/G1 phase further supports its potential as an anticancer agent.
Antimicrobial Properties
Pyridine and thiazole derivatives have been shown to possess antimicrobial activities against various pathogens. The compound's structural components may enhance its ability to disrupt microbial cell membranes or inhibit critical metabolic pathways . Further studies are necessary to elucidate the spectrum of antimicrobial activity.
Anti-inflammatory Effects
Compounds containing pyrrole and thiazole rings have demonstrated anti-inflammatory effects in various models. These effects may be mediated through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .
Case Studies
Research Findings
Research indicates that the incorporation of specific substituents on the thiazole and pyridine rings can significantly enhance biological activity. For instance, the presence of fluorine atoms has been associated with increased lipophilicity and metabolic stability, improving pharmacokinetic profiles compared to other analogs.
Propiedades
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-pyridin-4-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-5-24(6-2)11-12-25-17(15-7-9-22-10-8-15)16(19(27)21(25)28)18(26)20-13(3)23-14(4)29-20/h7-10,17,27H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOPWMPASVGPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














